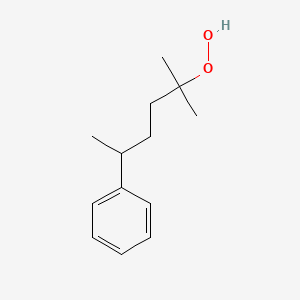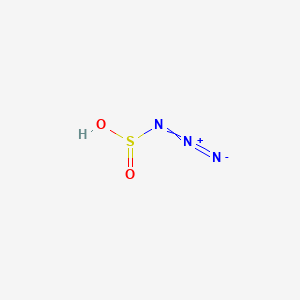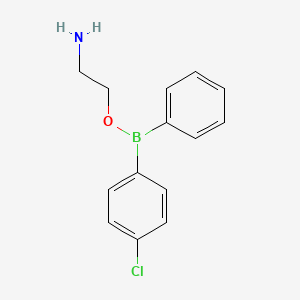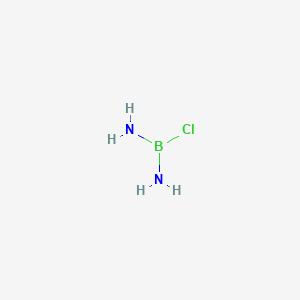![molecular formula C17H14PTl B14420743 Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane CAS No. 85320-10-1](/img/structure/B14420743.png)
Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane is a chemical compound that features a unique combination of thallium, cyclopentadienyl, and phosphane groups
Preparation Methods
The synthesis of Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane typically involves the reaction of diphenylphosphine with a thallium cyclopentadienyl complex. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an organic solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the intermediate compounds.
Chemical Reactions Analysis
Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form thallium(III) derivatives.
Reduction: Reduction reactions can convert the thallium center to a lower oxidation state.
Substitution: The phosphane group can participate in substitution reactions, where ligands are exchanged with other chemical groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to study the bonding and reactivity of thallium complexes.
Biology: The compound’s interactions with biological molecules are of interest for understanding metal-ligand interactions in biological systems.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: The compound’s unique properties make it a candidate for use in materials science and catalysis.
Mechanism of Action
The mechanism by which Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane exerts its effects involves the coordination of the thallium center with various ligands. The cyclopentadienyl and phosphane groups stabilize the thallium center, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands interacting with the thallium center.
Comparison with Similar Compounds
Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane can be compared with other thallium and phosphane compounds, such as:
Thallium(I) cyclopentadienyl complexes: These compounds have similar thallium-cyclopentadienyl interactions but lack the phosphane group.
Diphenylphosphine derivatives: These compounds feature the diphenylphosphine group but do not contain thallium.
The uniqueness of this compound lies in its combination of thallium, cyclopentadienyl, and phosphane groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
85320-10-1 |
|---|---|
Molecular Formula |
C17H14PTl |
Molecular Weight |
453.65 g/mol |
IUPAC Name |
(1-diphenylphosphanylcyclopenta-2,4-dien-1-yl)thallium |
InChI |
InChI=1S/C17H14P.Tl/c1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h1-14H; |
InChI Key |
QLYZDCXANAMLNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3(C=CC=C3)[Tl] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14420666.png)




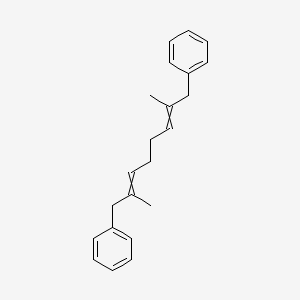
![Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]-](/img/structure/B14420701.png)
![N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B14420709.png)
